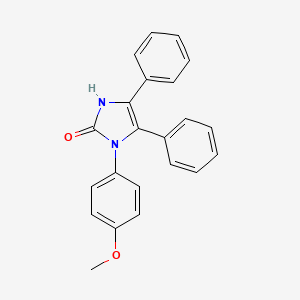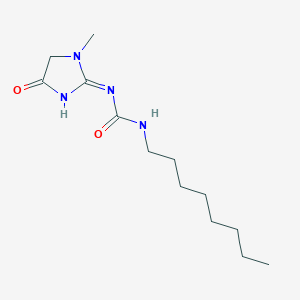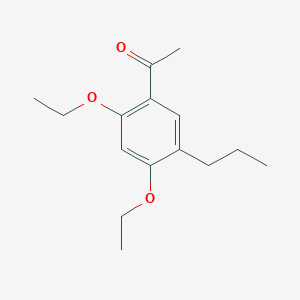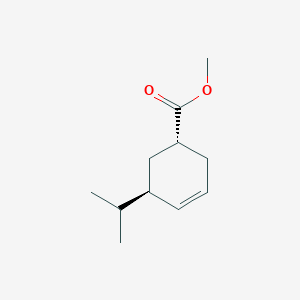
Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates These compounds are characterized by a cyclohexene ring with a carboxylate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved would require detailed study through experimental research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Lacks the isopropyl group, making it less sterically hindered.
Ethyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (1R,5R)-5-(methyl)cyclohex-3-ene-1-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Methyl (1R,5R)-5-(propan-2-yl)cyclohex-3-ene-1-carboxylate is unique due to the presence of both the isopropyl group and the methyl ester, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications in synthesis and research.
Propiedades
Número CAS |
90276-07-6 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
methyl (1R,5R)-5-propan-2-ylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-8(2)9-5-4-6-10(7-9)11(12)13-3/h4-5,8-10H,6-7H2,1-3H3/t9-,10-/m1/s1 |
Clave InChI |
GOFMCRGGQUHTCL-NXEZZACHSA-N |
SMILES isomérico |
CC(C)[C@H]1C[C@@H](CC=C1)C(=O)OC |
SMILES canónico |
CC(C)C1CC(CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


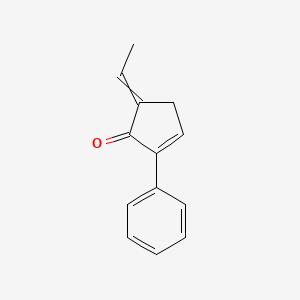
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)

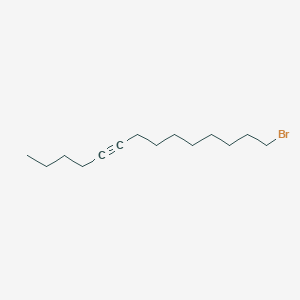

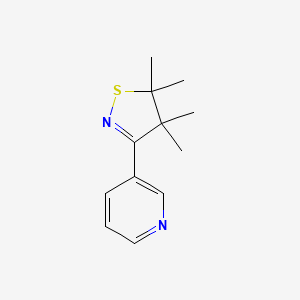
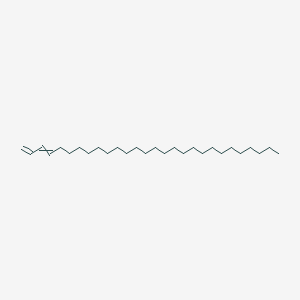
![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)
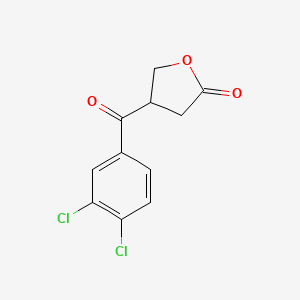
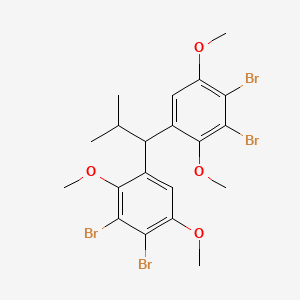
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)
